Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
Description
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated benzo[b]thiophene core. The structure includes a ketone group at position 7 and a methyl ester substituent at position 2. The benzo[b]thiophene system (where the thiophene ring is fused to benzene in a "b" orientation) confers unique electronic and steric properties, distinguishing it from other fused thiophene derivatives. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to its modular reactivity at the ester and ketone positions .
Properties
IUPAC Name |
methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRNJGBNFXAHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Cyclohexanedione-Based Cyclization with Sulfur Nucleophiles
The thiophene ring in methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is typically constructed via cyclocondensation of 1,3-cyclohexanedione derivatives with sulfur-containing reagents. For example, reacting 1,3-cyclohexanedione with elemental sulfur in the presence of triethylamine and ethanol generates the tetrahydrobenzo[b]thiophene scaffold. Adapting this method, the introduction of a pre-esterified carboxyl group at position 4 requires starting with a suitably substituted diketone.
In one protocol, 5-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one was synthesized by treating 1,3-cyclohexanedione with ethyl acetate under basic conditions, achieving an 80% yield. The reaction proceeds via a tandem Michael addition-cyclization mechanism, where the acetyl group directs regioselectivity to position 4.
Table 1: Cyclization Yields for Tetrahydrobenzo[b]thiophene Derivatives
Esterification and Functional Group Interconversion
Direct Esterification of Carboxylic Acid Intermediates
The methyl ester at position 4 is commonly introduced via Fischer esterification or base-catalyzed transesterification. A representative method involves refluxing 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylic acid with dimethyl carbonate in the presence of sodium hydride, yielding 125 mg (84%) of the methyl ester. This reaction is performed under nitrogen to prevent oxidation of the thiophene ring.
Critical Parameters:
-
Temperature: Optimal esterification occurs at 85°C; lower temperatures result in incomplete conversion.
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Base Selection: Sodium hydride (60% w/w) outperforms potassium carbonate in minimizing side reactions such as decarboxylation.
Industrial-Scale Considerations and Green Chemistry
Solvent and Catalyst Optimization
Recent advances emphasize replacing toxic solvents like dimethylformamide (DMF) with biodegradable alternatives. A 2011 study demonstrated the synthesis of a related tetrahydrobenzo[b]thiophene derivative using ethyl acetate and water, achieving comparable yields to traditional methods.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent System | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethyl carbonate | NaH | 84 | 98 |
| Ethyl acetate/H₂O | K₂CO₃ | 76 | 95 |
| DME | NaOH | 80 | 97 |
Characterization and Analytical Validation
Chemical Reactions Analysis
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature . Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives .
Scientific Research Applications
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate and related compounds:
Key Observations :
- Core Heterocycle : The benzo[b]thiophene in the target compound differs from benzo[c]thiophene () in ring fusion, altering electronic delocalization and steric accessibility. Benzofuran analogs () replace sulfur with oxygen, reducing aromaticity and polarizability .
- Substituent Positions : Substituents at positions 1 and 3 () vs. positions 4 and 7 (target compound) influence reactivity. For example, the ester at position 1 in may hinder nucleophilic attacks compared to the target’s position 4 ester.
- Functional Groups : Sulfonyl () and thioether () groups introduce strong electron-withdrawing effects, contrasting with the target’s simpler ester/ketone system.
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s methyl ester (logP ~1.5 estimated) is less lipophilic than ethyl esters (: logP ~2.5–3.0) but more lipophilic than benzofuran analogs (: logP ~1.0) due to sulfur’s polarizability .
- Hydrogen Bonding: The ketone at position 7 in the target compound enables hydrogen bonding, similar to benzofuran derivatives ().
- Biological Activity: Benzo[c]thiophene derivatives () act as adenosine receptor antagonists, attributed to thioether and ester interactions with hydrophobic receptor pockets . Urea-functionalized analogs () exhibit enzyme inhibition via hydrogen bonding with the urea moiety, a feature absent in the target compound . Sulfonyl-containing derivatives () may show enhanced metabolic stability due to reduced oxidative susceptibility .
Biological Activity
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate (CAS No. 112101-60-7) is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : CHOS
- Molecular Weight : 210.25 g/mol
- Boiling Point : Not specified in available data
- Melting Point : 92-94 °C
Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines, demonstrating potential as anticancer agents. A review highlighted that several tetrahydrobenzo[b]thiophene derivatives displayed IC values in the low micromolar range against cancer cell lines such as MDA-MB-231 and CCRF-CEM .
| Compound | Cancer Cell Line | IC Value |
|---|---|---|
| Example 1 | MDA-MB-231 | 0.75 µM |
| Example 2 | CCRF-CEM | 0.31 µM |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. In vitro studies demonstrated efficacy against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways in microbial cells .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds from the tetrahydrobenzo[b]thiophene class have been shown to possess anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory conditions .
The biological activity of this compound is thought to be mediated through several mechanisms:
- HDAC Inhibition : Compounds in this class may act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in gene expression regulation.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
- Cell Cycle Arrest : Evidence suggests that they can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Anticancer Effects : A study involving the administration of methyl 7-oxo derivatives showed a significant reduction in tumor size in animal models compared to controls.
- Antimicrobial Efficacy : Clinical trials indicated that formulations containing tetrahydrobenzo[b]thiophenes were effective against resistant strains of bacteria.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate, and how can yields be improved?
- Methodology : Utilize cyclocondensation reactions between cyclohexane-1,3-dione derivatives and thiophene-based precursors. Key steps include:
- Reagents : Employ triethylamine as a catalyst in 1,4-dioxane or ethanol under reflux (80–100°C) to promote cyclization .
- Purification : Recrystallize the product from ethanol or acetonitrile to achieve >85% purity. Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for ketone to thiophene precursor) and use inert atmospheres (N₂) to minimize oxidation side products .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Structural Elucidation :
- NMR Spectroscopy : Analyze - and -NMR to confirm the tetrahydrobenzo[b]thiophene core (e.g., δ ~2.5–2.7 ppm for cyclohexenyl protons, δ ~170 ppm for ester carbonyl) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.0654 for C₁₁H₁₂O₃S) .
- Purity Assessment : Perform HPLC (C18 column, methanol/water gradient) to ensure ≥97% purity. Differential Scanning Calorimetry (DSC) can confirm melting points (e.g., 203–206°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., ester substituents) influence adenosine receptor binding affinity and selectivity?
- SAR Insights :
- Ester Groups : Methyl esters (vs. ethyl) enhance A₁ receptor affinity (e.g., Kᵢ = 1.62 µM for A₁ vs. 9.19 µM for A₂a in compound BTH4) due to steric and electronic effects .
- Thioether Substituents : 3-Benzylthio groups improve A₂a selectivity by 29-fold, as shown in radioligand displacement assays using rat brain membranes .
Q. How can contradictory data regarding biological activity (e.g., locomotor effects in mice) be resolved?
- Approach :
- Dose-Response Studies : Test compound 7 (BTH4) at 1–10 mg/kg in murine models to distinguish biphasic effects (stimulation at low doses vs. synergism with A₁ agonists at higher doses) .
- Metabolic Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to paradoxical effects .
Q. What strategies enhance anticancer activity in derivatives of this scaffold?
- Key Modifications :
- Substituent Addition : Introduce allyl or benzylidene groups at the 3-position (e.g., compound 7b: IC₅₀ = 8.2 µM against MCF-7 cells) to improve cytotoxicity .
- Hybridization : Fuse with pyrimidinone or thiazolidinone moieties (e.g., compound EU1794-19) to target tubulin polymerization or NMDAR pathways .
- Mechanistic Validation : Conduct flow cytometry (Annexin V/PI staining) to confirm apoptosis induction and Western blotting for caspase-3 activation .
Q. What experimental frameworks are used to study interactions with enzymatic targets (e.g., adenylyl cyclase)?
- In Vitro Assays :
- Adenylyl Cyclase Modulation : Use rat adipocyte membranes to measure cAMP inhibition (A₁ agonism) and pheochromocytoma cells for cAMP stimulation (A₂a agonism). Calculate Kᴮ values from Schild plots .
- Enzyme Kinetics : Perform Lineweaver-Burk analyses to determine inhibition constants (Kᵢ) and mode of action (competitive vs. non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
